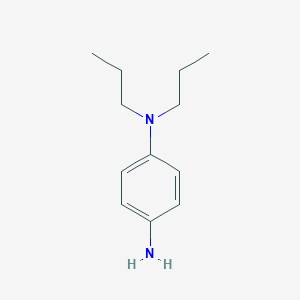

N1,N1-Dipropylbenzene-1,4-diamine

Overview

Description

N1,N1-Dipropylbenzene-1,4-diamine is an organic compound with the molecular formula C12H20N2. It is a derivative of benzene-1,4-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by propyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N1-Dipropylbenzene-1,4-diamine can be synthesized through several methods. One common method involves the alkylation of benzene-1,4-diamine with propyl halides under basic conditions. The reaction typically uses a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with propyl groups.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dipropylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the propyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

N1,N1-Dipropylbenzene-1,4-diamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis is ongoing.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1,N1-Dipropylbenzene-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The propyl groups on the nitrogen atoms can influence the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Benzene-1,4-diamine: The parent compound without the propyl groups.

N,N-dimethylbenzene-1,4-diamine: A similar compound with methyl groups instead of propyl groups.

N,N-diethylbenzene-1,4-diamine: A compound with ethyl groups instead of propyl groups.

Uniqueness

N1,N1-Dipropylbenzene-1,4-diamine is unique due to the presence of propyl groups, which can affect its chemical reactivity, solubility, and interaction with biological targets. These properties make it distinct from other similar compounds and suitable for specific applications in research and industry.

Biological Activity

N1,N1-Dipropylbenzene-1,4-diamine, also known as N,N-Dipropyl-p-phenylenediamine, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 220.32 g/mol. The compound features two propyl groups attached to the nitrogen atoms of the benzene ring, which influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : This compound exhibits antioxidant properties, which are essential in protecting cells from oxidative stress. Its structure allows it to scavenge free radicals effectively.

- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in various cancer cell lines. The presence of multiple amino groups contributes to its interaction with cellular components, leading to apoptosis in tumor cells.

- Enzyme Inhibition : Similar to other diamines, this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions fully.

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

Case Study 1: Antioxidant Properties

In a study examining the antioxidant capacity of various diamines, this compound was tested using the DPPH assay. The results indicated a strong ability to reduce DPPH radicals, suggesting its potential application as a natural antioxidant in food preservation and therapeutic formulations.

Case Study 2: Cytotoxicity Against Cancer Cells

A series of experiments evaluated the cytotoxic effects of this compound on different cancer cell lines. The compound showed significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 4 mg/mL. This suggests its potential use in cancer therapy as a chemotherapeutic agent.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of this compound derivatives. Modifications to the propyl groups or the introduction of additional functional groups have been shown to enhance its biological activity. For instance:

- Substituted Derivatives : Compounds with additional hydroxyl or methoxy groups demonstrated improved antioxidant activity compared to the parent compound.

- Combination Therapies : Preliminary studies suggest that combining this compound with other chemotherapeutic agents may lead to synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N1,N1-Dipropylbenzene-1,4-diamine in laboratory settings?

- Methodological Answer : The compound is synthesized via alkylation of 1,4-diaminobenzene using propyl halides (e.g., propyl bromide) under basic conditions or through reductive amination with propionaldehyde. Key parameters include:

- Catalyst : Acidic (e.g., HCl) or palladium-based catalysts for controlled alkylation .

- Temperature : 60–80°C to balance reaction rate and by-product formation.

- Purification : Recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane eluent) achieves >95% purity .

- Yield Optimization : Stoichiometric excess of propylating agent (1.2–1.5 equiv) improves di-substitution efficiency.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- FT-IR : Identifies N-H stretches (3250–3350 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹). Absence of primary amine peaks confirms di-substitution .

- ¹H/¹³C NMR : Aromatic protons appear at δ 6.5–7.5 ppm; propyl chains show δ 0.9–1.7 ppm (CH₃) and δ 2.5–3.2 ppm (N-CH₂). DEPT-135 confirms methylene groups .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 220 (C₁₂H₂₀N₂) with fragmentation patterns verifying propyl substituents .

Q. How is the purity of this compound assessed post-synthesis?

- Methodological Answer :

- HPLC : C18 column with UV detection (λ = 254 nm); retention time compared to standards. Purity >98% is typical for research-grade material .

- Melting Point : Consistency with literature values (e.g., 112–114°C for analogous N1,N1-diethyl derivatives ).

- Elemental Analysis : Matches theoretical C, H, N percentages (e.g., C: 65.42%, H: 9.15%, N: 12.72%) .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic properties of this compound?

- Methodological Answer :

- HOMO-LUMO Analysis : At B3LYP/6-311++G(d,p) level, HOMO (electron-rich aromatic ring) and LUMO (N-propyl regions) predict sites for electrophilic/nucleophilic attack .

- NBO Analysis : Quantifies hyperconjugative interactions (e.g., LP(N) → σ*(C-Propyl)) to explain substituent effects on stability .

- Molecular Electrostatic Potential (MEP) : Highlights negative potential near amine groups, guiding reactivity in catalytic or biological systems .

Q. What strategies resolve contradictions in reported biological activities of alkylated benzene-1,4-diamines?

- Methodological Answer :

- Standardized Bioassays : MIC testing against E. coli and S. aureus under controlled pH/temperature minimizes variability .

- Molecular Docking : Targets like β-ketoacyl-ACP synthase (PDB: 2XCT) assess binding affinity differences. Propyl groups may enhance hydrophobic interactions vs. ethyl analogs .

- Meta-Analysis : Compare substituent effects (e.g., logP values: dipropyl = 3.1 vs. diethyl = 2.5) to correlate hydrophobicity with membrane permeability .

Q. How can reaction mechanisms for oxidation or substitution of this compound be experimentally validated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates with varying [oxidant] (e.g., KMnO₄) to determine order and activation energy .

- Intermediate Trapping : Use ESR spectroscopy to detect radical intermediates during oxidation to quinone derivatives .

- Isotopic Labeling : ¹⁵N-labeled amine groups track regioselectivity in substitution reactions (e.g., nitration) .

Properties

IUPAC Name |

4-N,4-N-dipropylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWYGPTYSRURDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436883 | |

| Record name | N,N-dipropylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105293-89-8 | |

| Record name | N,N-dipropylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.